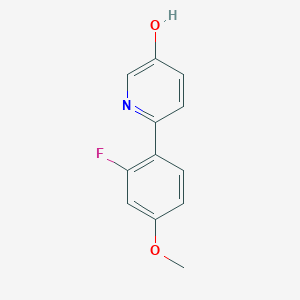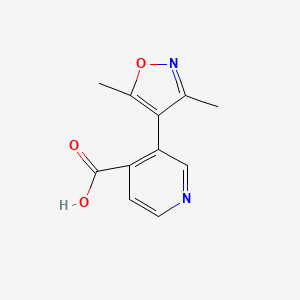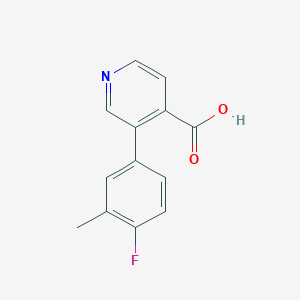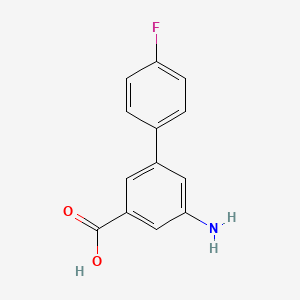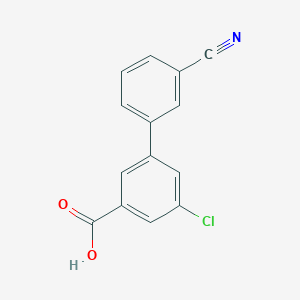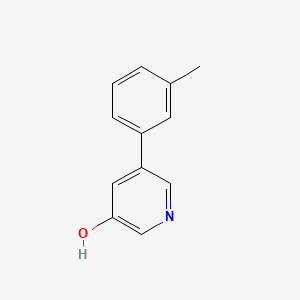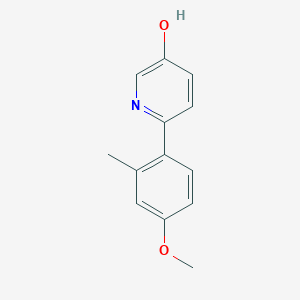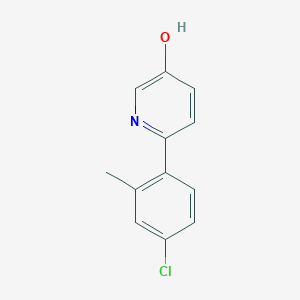
6-(4-Chloro-2-methylphenyl)pyridin-3-ol
説明
Synthesis Analysis
The synthesis of similar compounds often involves the use of aromatic ketones, aldehydes, and a nitrogen source under microwave irradiation . Other methods include the use of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of catalysts and microwave irradiation . For example, the use of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride .科学的研究の応用
Structural and Electronic Properties
6-(4-Chloro-2-methylphenyl)pyridin-3-ol and its derivatives are studied for their structural and electronic properties, particularly in anticonvulsant compounds. X-ray diffraction and molecular-orbital calculations reveal insights into the orientation and delocalization of certain molecular groups, which are critical for their pharmacological activity (Georges et al., 1989).
Synthesis and Biological Activity
The compound plays a role in the synthesis of novel derivatives with potential analgesic and anti-inflammatory activities. Studies have shown that the nature of the substituent in such compounds significantly affects their biological activities, with certain derivatives exhibiting potent effects (Muralidharan, Raja, & Deepti, 2019).
Corrosion Inhibition
In the field of materials science, derivatives of this compound are explored as corrosion inhibitors. Research demonstrates their effectiveness in protecting mild steel in acidic environments, contributing to advancements in corrosion prevention technologies (Ansari, Quraishi, & Singh, 2015).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of derivatives are vital for understanding the molecular configuration, which is crucial for their applications in various fields. These analyses provide detailed insights into molecular geometry and intermolecular interactions (Lakshminarayana et al., 2009).
Molecular Docking and In Vitro Screening
Molecular docking and in vitro screening of novel derivatives are conducted to assess their potential in therapeutic applications. These studies are critical for identifying compounds with desirable biological activities and for understanding their interactions with biological targets (Flefel et al., 2018).
Synthesis of Heterocyclic Compounds
This compound is utilized in the synthesis of various heterocyclic compounds, which are significant in medicinal chemistry. These compounds play crucial roles in biological processes and offer a foundation for the development of new therapeutic agents (Hussain et al., 2020).
Formation in Foods
Research has also explored the formation pathways of similar compounds in foods, particularly in relation to thermal processing. Understanding these pathways is essential for food safety and quality control (Hidalgo, Lavado-Tena, & Zamora, 2020).
特性
IUPAC Name |
6-(4-chloro-2-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-6-9(13)2-4-11(8)12-5-3-10(15)7-14-12/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHTXXOSMUVYKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692593 | |
| Record name | 6-(4-Chloro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-30-0 | |
| Record name | 6-(4-Chloro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




